molecular formula C17H22O4 B14012625 Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate CAS No. 36370-29-3

Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate

Katalognummer: B14012625
CAS-Nummer: 36370-29-3
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: ZTUKXMQEJTWVFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ester group, and a phenylmethoxymethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylmethanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates, which then participate in various biochemical pathways. The phenylmethoxymethyl group may enhance the compound’s binding affinity to specific targets, thereby modulating its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-oxocyclohexanecarboxylate: A simpler analog without the phenylmethoxymethyl group.

    Cyclohexanone: The parent compound, which lacks the ester and phenylmethoxymethyl substituents.

    Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Another ester derivative with a different substitution pattern.

Uniqueness

Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate is unique due to the presence of the phenylmethoxymethyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Eigenschaften

CAS-Nummer

36370-29-3

Molekularformel

C17H22O4

Molekulargewicht

290.4 g/mol

IUPAC-Name

ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C17H22O4/c1-2-21-16(19)17(11-7-6-10-15(17)18)13-20-12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3

InChI-Schlüssel

ZTUKXMQEJTWVFM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CCCCC1=O)COCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.